5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline
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Overview
Description
5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is a complex organic compound characterized by the presence of multiple halogen atoms, including bromine and fluorine, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would likely include rigorous control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura reaction.
Organoboron Reagents: Employed in the formation of carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-(trifluoromethyl)bromobenzene: Shares similar structural features but lacks the phenoxy and aniline groups.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains bromine and trifluoromethyl groups but differs in the position of halogen atoms and the absence of the phenoxy group.
Uniqueness
5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is unique due to its specific arrangement of halogen atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H6BrF6NO |
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Molecular Weight |
386.09 g/mol |
IUPAC Name |
5-bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline |
InChI |
InChI=1S/C13H6BrF6NO/c14-6-3-10(21)7(15)4-11(6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
SKARYAVHOWOEBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)F)N)Br)F)C(F)(F)F |
Origin of Product |
United States |
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